N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C17H15BrN6OS |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H15BrN6OS/c1-2-8-24-16(14-10-19-6-7-20-14)22-23-17(24)26-11-15(25)21-13-5-3-4-12(18)9-13/h2-7,9-10H,1,8,11H2,(H,21,25) |
InChI Key |
DDXIEPUBDBFPAI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)C3=NC=CN=C3 |
Origin of Product |
United States |
Biological Activity
N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail the biological activity of this compound based on available research findings.
The molecular formula of this compound is , with a molecular weight of 418.3 g/mol. It exhibits a moderate lipophilicity (XLogP3 = 3.3) and has multiple hydrogen bond donors and acceptors (one donor and five acceptors) which may influence its biological interactions .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Candida albicans | 20 µg/mL |
These findings suggest that this compound may be effective in treating infections caused by these pathogens .
Antifungal Activity
The compound's antifungal activity was assessed against common fungal pathogens. Results showed that it inhibited the growth of Candida species effectively, with an IC50 value of 25 µg/mL. This positions it as a potential candidate for antifungal drug development .
Anticancer Activity
Recent studies have explored the anticancer potential of this triazole derivative. In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 30 |
| MCF7 (Breast Cancer) | 35 |
| A549 (Lung Cancer) | 40 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Triazole Ring : Essential for antimicrobial and anticancer activities.
- Bromophenyl Group : Enhances lipophilicity and possibly the interaction with biological membranes.
- Sulfanyl Group : Contributes to the compound's reactivity and biological interactions.
Modifications in these groups can lead to variations in potency and specificity against different targets .
Case Studies
Several studies have reported the synthesis and evaluation of similar triazole derivatives:
-
Study by Datar et al. : Investigated a series of thiazolidinedione derivatives showing comparable activities to standard drugs like pioglitazone. The results indicated that structural modifications could enhance biological efficacy.
Compound Activity Compound A MIC = 12 µg/mL Compound B IC50 = 25 µM - Research on Pyrimidine Derivatives : Highlighted the importance of specific substituents for enhancing antimicrobial properties, suggesting similar approaches could be beneficial for optimizing triazole derivatives like this compound.
Scientific Research Applications
Medicinal Chemistry
This compound belongs to a class of triazole derivatives known for their pharmacological properties. Triazoles are recognized for their ability to interact with biological targets, making them valuable in drug development.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to N-(3-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can inhibit the growth of various bacteria and fungi. For example, derivatives containing the triazole ring have been evaluated for their effectiveness against strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The structural features of this compound suggest potential anticancer properties. Compounds with similar configurations have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyrazinyl group is particularly noteworthy as it has been associated with enhanced anticancer activity .
Case Studies
Several case studies highlight the efficacy of triazole-based compounds:
Antimicrobial Efficacy Study
A study conducted on a series of triazole derivatives demonstrated that those containing a bromophenyl moiety exhibited superior antimicrobial activity compared to their non-brominated counterparts. The study reported Minimum Inhibitory Concentrations (MICs) indicating effective inhibition at low concentrations .
Anticancer Research
In another study focusing on the anticancer potential of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. Results indicated significant cytotoxic effects with IC50 values suggesting strong potential for further development as anticancer agents .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Site
The 3-bromophenyl group facilitates nucleophilic substitution reactions, particularly under transition metal catalysis.
Key Reactions:
-
Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C, 12 h) to yield biaryl derivatives. This reaction retains the triazole core while diversifying the aromatic system .
-
Buchwald-Hartwig Amination : Substitutes bromide with amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos in toluene (100°C), producing secondary aryl amines.
Table 1: Substitution Reactions of the 3-Bromophenyl Group
| Reaction Type | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C | 72–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 100°C | 68% |
Reactivity of the Sulfanyl (Thioether) Bridge
The sulfanyl group (-S-) undergoes oxidation and alkylation, modifying the compound’s electronic and steric properties.
Key Reactions:
-
Oxidation to Sulfone : Treatment with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane (0°C to RT, 4 h) converts the thioether to a sulfone, enhancing polarity .
-
S-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using Cs₂CO₃ as a base (RT, 24 h) to form thioether derivatives .
Table 2: Sulfanyl Group Transformations
| Reaction | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Oxidation to Sulfone | m-CPBA, CH₂Cl₂, 0°C to RT | Increased polarity | |
| S-Alkylation | RX (e.g., CH₃I), Cs₂CO₃, DMF, RT | Extended alkyl chains |
Allyl (Prop-2-en-1-yl) Group Reactions
The allyl substituent on the triazole ring participates in electrophilic additions and cycloadditions.
Key Reactions:
-
Electrophilic Addition : Bromine in CCl₄ adds across the double bond, yielding a dibrominated product.
-
Epoxidation : Reaction with peracetic acid forms an epoxide, which can further react with nucleophiles (e.g., water).
Table 3: Allyl Group Reactivity
| Reaction | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Bromine Addition | Br₂, CCl₄, RT | 1,2-dibromo derivative | |
| Epoxidation | CH₃CO₃H, CH₂Cl₂, 0°C | Epoxide formation |
Pyrazine Ring Functionalization
The electron-deficient pyrazine ring undergoes nucleophilic substitution and coordination chemistry.
Key Reactions:
-
Nucleophilic Aromatic Substitution : Reacts with amines (e.g., piperidine) at elevated temperatures (120°C, DMF) to replace hydrogen atoms.
-
Metal Coordination : Binds to transition metals (e.g., Cu²⁺) via nitrogen lone pairs, forming complexes with potential catalytic activity .
Triazole Core Reactivity
The 1,2,4-triazole ring participates in acid-base reactions and coordination:
-
Deprotonation : Treating with NaH in THF deprotonates the NH group, enabling alkylation at the nitrogen.
-
Metal Chelation : Coordinates with Ag⁺ or Au³⁺ ions, forming stable complexes.
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic Conditions (pH 2) : Degrades via hydrolysis of the acetamide bond (t₁/₂ = 3.2 h).
-
Neutral/Basic Conditions (pH 7–9) : Stable for >24 h, making it suitable for biological assays.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for improved yield?
Methodological Answer: Synthesis involves cyclocondensation of thiosemicarbazide intermediates followed by alkylation or nucleophilic substitution. Key steps:
- Cyclocondensation: Reacting hydrazine derivatives with carbon disulfide or thiourea to form 1,2,4-triazole cores.
- Sulfanyl Acetamide Coupling: Introducing the sulfanyl-acetamide moiety via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF).
- Optimization:
-
Solvent choice (ethanol vs. DMF) affects reaction efficiency.
-
Reflux duration (5–8 hours) and temperature (80–100°C) improve yield (45–60% in analogous syntheses) .
-
Catalytic agents (e.g., p-TsOH) enhance cyclization efficiency.
Table 1: Example Reaction Conditions from Analogous Syntheses
Step Solvent Temp (°C) Time (h) Yield (%) Reference Cyclocondensation Ethanol 80 6 55 Alkylation DMF 100 5 60
Q. Which spectroscopic and crystallographic techniques are most effective in characterizing its molecular structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Resolves bond lengths, angles, and conformation of the triazole and pyrazine rings. Example: C–S bond length (~1.75 Å) and dihedral angles between rings .
- FT-IR Spectroscopy: Confirms functional groups (e.g., C=O at ~1680 cm⁻¹, C–N at ~1250 cm⁻¹).
- NMR (1H/13C):
- 1H NMR: Aromatic protons (δ 7.2–8.5 ppm), allyl protons (δ 5.1–5.9 ppm).
- 13C NMR: Carbonyl (δ ~170 ppm), pyrazine carbons (δ ~145–155 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 456.03).
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound to biological targets like fungal CYP51 or viral proteases?
Methodological Answer:
Prepare ligand (compound) and receptor (target protein) using AutoDock Tools.
Set grid parameters around the active site (e.g., HIV-1 protease).
Run docking simulations (AutoDock Vina) with flexible side chains.
Validate using co-crystallized ligands (RMSD < 2.0 Å).
- Analysis: Binding energy (ΔG ≤ -8 kcal/mol suggests strong affinity) and hydrogen-bond interactions (e.g., with pyrazine N-atoms) .
Table 2: Example Docking Results for Triazole Analogs
| Target Protein | Binding Energy (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Fungal CYP51 | -9.2 | H-bond with His310 | |
| HIV-1 Reverse Transcriptase | -8.5 | π-Stacking with Tyr181 |
Q. What strategies analyze the structure-activity relationship (SAR) of triazole analogs to enhance antiviral activity?
Methodological Answer:
- Substituent Variation:
- Triazole Core: Allyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability.
- Pyrazine Ring: Electron-withdrawing groups (e.g., Br) increase electrophilicity, enhancing target binding.
- Biological Assays:
- In Vitro: Measure IC₅₀ against HIV-1 in MT-4 cells .
- In Vivo: Evaluate anti-exudative activity in rat edema models (e.g., formalin-induced inflammation) .
- QSAR Modeling: Use descriptors (e.g., Hammett σ, molar refractivity) to correlate substituents with activity.
Data Contradictions and Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
